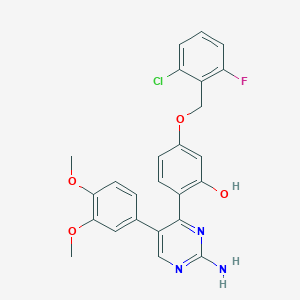
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H21ClFN3O4 and its molecular weight is 481.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, mechanism of action, and biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrimidine core followed by the introduction of functional groups such as amino and dimethoxyphenyl groups. The final step often includes attaching the chlorobenzyl moiety via etherification.
Synthetic Route Overview:
- Formation of Pyrimidine Core : Utilizing starting materials that include substituted phenols and amino acids.
- Introduction of Functional Groups : Employing reactions like Suzuki–Miyaura coupling to introduce various substituents.
- Final Etherification : Attaching the chlorobenzyl group to form the final product.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups such as amino and phenolic moieties facilitates hydrogen bonding and enhances binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis |
| HT-29 (Colon) | 35.4 | Inhibition of cell cycle progression |
| A549 (Lung) | 40.1 | Modulation of signaling pathways |
The compound's efficacy against MDA-MB-231 cells was particularly notable, with an IC50 value indicating significant cytotoxicity .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on structure-activity relationship (SAR) analyses.
Case Studies
-
Study on MDA-MB-231 Cells :
- A recent investigation assessed the cytotoxic effects of several pyrimidine derivatives, including our compound. The study found that it significantly reduced cell viability at concentrations as low as 25 μM.
- Mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation.
-
HT-29 Colon Cancer Study :
- In another study focusing on colon cancer cells, treatment with the compound resulted in a marked decrease in cell proliferation and induced G0/G1 phase arrest.
- The compound's anti-proliferative effects were attributed to its ability to inhibit cyclin-dependent kinases.
Propriétés
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O4/c1-32-22-9-6-14(10-23(22)33-2)17-12-29-25(28)30-24(17)16-8-7-15(11-21(16)31)34-13-18-19(26)4-3-5-20(18)27/h3-12,31H,13H2,1-2H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAEEHHLMRGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













